
Acide 4-iodophénylboronique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-iodophenylboronic acid involves catalytic processes that enable the formation of this compound efficiently. It has been synthesized as a potent enhancer for the horseradish peroxidase-catalyzed oxidation of luminol, demonstrating its utility in enhancing chemiluminescence for analytical applications (Kricka et al., 1996). Furthermore, its synthesis facilitates the exploration of new fluorescent chemosensors for saccharides based on excimer emission quenching, highlighting its versatility in chemical sensing (Thakarda et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-iodophenylboronic acid has been characterized through various techniques, including single-crystal X-ray diffraction. This analysis reveals the conformational dynamics of the boronic acid groups and their interactions within crystal lattices, contributing to our understanding of molecular interactions and packing in solid states (Shimpi et al., 2007).
Chemical Reactions and Properties
4-Iodophenylboronic acid participates in direct amidation reactions, demonstrating its role as a catalyst in the formation of amides from carboxylic acids and amines. This showcases the compound's catalytic versatility and its contribution to the development of more efficient and sustainable chemical synthesis methods (Gernigon et al., 2012).
Physical Properties Analysis
The physical properties of 4-iodophenylboronic acid, including its solubility, melting point, and stability, play a crucial role in its application in various chemical reactions and processes. Understanding these properties is essential for its effective use in synthesis and material science applications.
Chemical Properties Analysis
The chemical properties of 4-iodophenylboronic acid, such as its reactivity with diols and its role in boronate ester formation, are fundamental to its applications in sensing, catalysis, and organic synthesis. Its ability to form complexes with saccharides through boronic acid-diol interactions has been explored for the molecular recognition of sugars, further exemplifying its utility in analytical chemistry (Tsukagoshi et al., 2006).
Applications De Recherche Scientifique
Capteur chimique fluorescent pour les saccharides
Acide 4-iodophénylboronique (IPBA): a été utilisé pour créer un agrégat d'or luminescent qui agit comme un capteur chimique fluorescent pour les saccharides . Cette application est importante en raison du rôle des saccharides comme vecteurs d'énergie dans les systèmes biologiques et de leur présence dans les produits alimentaires. L'agrégat d'or luminescent présente de forts pics d'émission, qui sont éteints en présence de saccharides, permettant la détection de divers sucres avec une sélectivité et une sensibilité élevées.
Applications de détection
L'interaction des acides boroniques avec les diols et les bases de Lewis fortes, telles que les anions fluorure ou cyanure, rend l'this compound précieux dans les applications de détection . Celles-ci peuvent aller des dosages homogènes à la détection hétérogène, y compris à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac.
Marquage biologique et manipulation des protéines
Les acides boroniques, y compris l'this compound, sont utilisés dans le marquage biologique et la manipulation des protéines en raison de leur capacité à interagir avec les diols . Cette interaction est cruciale pour la modification des protéines et des cellules, ce qui peut être appliqué dans diverses méthodes thérapeutiques et analytiques.
Développement de thérapies
La propriété d'interaction avec les diols de l'this compound permet également son utilisation dans le développement de thérapies . Il peut être impliqué dans la création de systèmes d'administration de médicaments, d'inhibiteurs enzymatiques et d'autres applications pharmaceutiques où une reconnaissance moléculaire précise est requise.
Technologies de séparation
Dans les technologies de séparation, l'this compound peut être utilisé pour la liaison sélective et la séparation des molécules, en particulier dans le contexte de la chimie des glucides et de la glycobiologie . Cela comprend la purification de biomolécules spécifiques à partir de mélanges complexes.
Réactions de couplage de Suzuki
This compound: est un réactif utilisé dans les réactions de couplage de Suzuki, qui sont un type de réaction de couplage croisé importante dans la synthèse de composés organiques complexes . Cette application est essentielle dans le domaine de la chimie organique synthétique.
Fluoroalkylation aérobie sans ligand catalysée par le cuivre
Ce composé sert de réactif pour la fluoroalkylation aérobie sans ligand catalysée par le cuivre . Ce processus est utilisé pour introduire des atomes de fluor dans les molécules organiques, ce qui est précieux dans le développement de produits pharmaceutiques et agrochimiques.
Hydroxylation oxydative
This compound: est utilisé dans les réactions d'hydroxylation oxydative utilisant un catalyseur de cuivre . Cette réaction est importante pour l'introduction de groupes hydroxyle dans les substrats organiques, ce qui peut modifier les propriétés physiques et chimiques des composés.
Orientations Futures
Mécanisme D'action
Target of Action
4-Iodophenylboronic acid is a versatile reagent used in various chemical reactions . Its primary targets are typically organic compounds with functional groups that can interact with the boronic acid moiety .
Mode of Action
The compound interacts with its targets through the boronic acid group. It forms covalent bonds with organic compounds, particularly those containing hydroxyl groups . This interaction leads to changes in the chemical structure of the target compound, enabling the synthesis of complex organic molecules .
Biochemical Pathways
4-Iodophenylboronic acid is used in several chemical reactions, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki coupling reactions . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 4-Iodophenylboronic acid’s action depend on the specific reaction it is involved in. For example, in the Suzuki coupling reactions, it facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .
Action Environment
The action, efficacy, and stability of 4-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s stability and reactivity .
Propriétés
IUPAC Name |
(4-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJYVULHLKXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199231 | |
| Record name | 4-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5122-99-6 | |
| Record name | 4-Iodophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



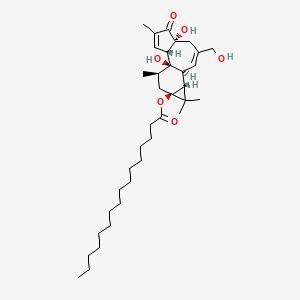
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)
![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)
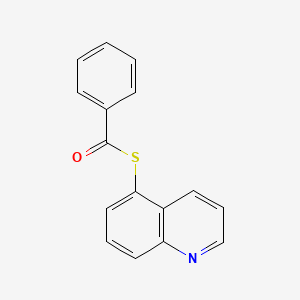
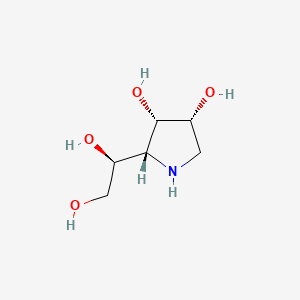
![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
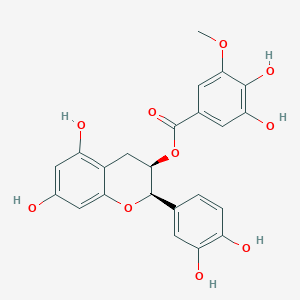
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
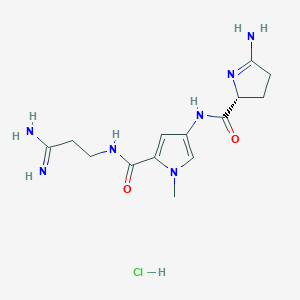
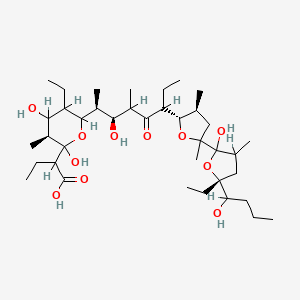
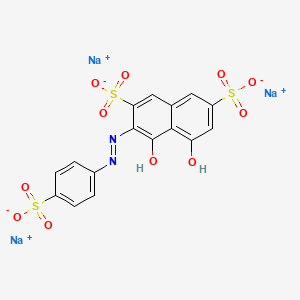
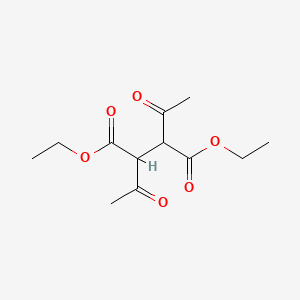
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)